molecular formula C19H13N3O3S B2464630 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-14-4

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2464630
CAS RN: 851944-14-4
M. Wt: 363.39
InChI Key: PLNRKAOETLIEPT-UHFFFAOYSA-N
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Description

The compound “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . It belongs to the class of thiazolopyrimidines, which are known for their diverse therapeutic potentials . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods, one of which is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported as an efficient procedure for the synthesis of thiazolopyrimidines .


Molecular Structure Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the starting compound on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give a vinyliodonium ylide .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, the class of compounds to which CCG-28991 belongs, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Rho/SRF Pathway Inhibition

CCG-28991 is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could have implications in various cellular functions and disease processes.

Modulation of Mitochondrial Functions

CCG-28991 has been found to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate .

Potential Therapeutic Applications

The effects of CCG-28991 on mitochondria may be useful for the assessment of the potential clinical application of CCG-28991 and its derivatives . This could lead to the development of new therapeutic strategies for various diseases.

Future Directions

Thiazolopyrimidines, including “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, hold promise for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRKAOETLIEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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